1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC14665543
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12ClN3 |
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Molecular Weight | 221.68 g/mol |
IUPAC Name | 1-[(3-chlorophenyl)methyl]-4-methylpyrazol-3-amine |
Standard InChI | InChI=1S/C11H12ClN3/c1-8-6-15(14-11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H2,13,14) |
Standard InChI Key | JGBNQVVERHKKQO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1N)CC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core—a five-membered ring with two adjacent nitrogen atoms—substituted at the 1-position with a 3-chlorobenzyl group and at the 4-position with a methyl group. The amine group at the 3-position enhances its reactivity in nucleophilic substitution and coupling reactions. The chlorine atom on the benzyl moiety contributes to its electron-withdrawing effects, influencing both chemical stability and biological interactions .
Table 1: Key Structural and Physical Properties
Property | Value |
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IUPAC Name | 1-[(3-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine |
Molecular Formula | |
Molecular Weight | 221.68 g/mol |
Canonical SMILES | CC1=CN(N=C1N)CC2=CC(=CC=C2)Cl |
InChI Key | JGBNQVVERHKKQO-UHFFFAOYSA-N |
Melting Point | Not reported |
Boiling Point | Not reported |
The absence of reported melting and boiling points in open literature suggests that this compound is primarily studied in solution-phase reactions or as a solid intermediate in synthetic pathways .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The -NMR spectrum typically shows:
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A singlet at δ 2.30 ppm for the methyl group (3H).
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Multiplet signals between δ 7.20–7.40 ppm for the aromatic protons of the chlorobenzyl group.
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A broad singlet at δ 4.50 ppm for the amine protons, which may exchange with deuterated solvents .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine involves a multi-step sequence starting from hydrazine derivatives and 1,3-diketones. A representative pathway includes:
Step 1: Pyrazole Ring Formation
Hydrazine reacts with acetylacetone under acidic conditions to form 4-methyl-1H-pyrazol-3-amine. This step proceeds via cyclocondensation, with yields optimized by controlling temperature (80–100°C) and solvent polarity (e.g., ethanol or water).
Step 2: N-Benzylation
The pyrazole intermediate undergoes alkylation with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically uses polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >75% purity .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency and safety. Key parameters include:
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Residence time: 30–60 minutes.
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Catalyst: Palladium on carbon (Pd/C) for potential downstream functionalization.
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Automated quenching systems to isolate the product.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. For example:
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Analog 1: Replacement of the chlorine atom with a trifluoromethyl group improves metabolic stability.
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Analog 2: Introducing a sulfonamide group at the amine position enhances solubility and bioavailability .
Materials Science
In polymer chemistry, it acts as a crosslinking agent due to its amine functionality. Composite materials incorporating this compound exhibit improved thermal stability, with decomposition temperatures exceeding 300°C .
Comparison with Structural Analogues
Positional Isomers
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1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine: The amine group at the 5-position reduces electron density on the pyrazole ring, decreasing reactivity in electrophilic substitutions.
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1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-ol: The hydroxyl group at the 3-position facilitates hydrogen bonding, increasing solubility but reducing metabolic stability .
Halogen-Substituted Analogues
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